Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate

Descripción general

Descripción

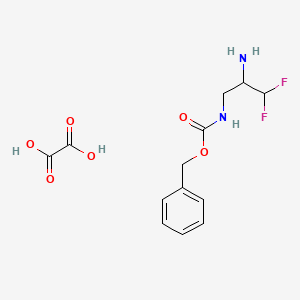

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is a chemical compound with the molecular formula C11H14F2N2O2·C2H2O4. It is known for its role as a building block in various chemical syntheses. The compound is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms on a propyl chain, along with a carbamate and oxalate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate typically involves the reaction of benzyl chloroformate with 2-amino-3,3-difluoropropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields benzylamine and carbon dioxide.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitution and hydrolysis—makes it an essential reagent in organic chemistry.

Biological Studies

Research has indicated that this compound may have biological activity due to its structural characteristics. The amino group can form hydrogen bonds with biological targets, potentially interacting with enzymes and receptors. This interaction is crucial for exploring its pharmacological properties.

Pharmaceutical Development

There is ongoing research into the compound's potential as a pharmaceutical intermediate. It has been linked to the preparation of disubstituted pyridinecarboxamides, which act as Spleen Tyrosine Kinase (SYK) inhibitors—a class of compounds that may have therapeutic applications in treating various diseases, including cancers and autoimmune disorders .

Chemical Reactions

The compound can participate in several types of reactions:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

- Hydrolysis : The carbamate group can be hydrolyzed to yield benzylamine and carbon dioxide.

- Oxidation/Reduction : Under specific conditions, it can be oxidized or reduced to form different products.

Case Studies and Research Findings

- Spleen Tyrosine Kinase Inhibition :

- Biological Activity Exploration :

Mecanismo De Acción

The mechanism of action of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl (2-amino-3,3-difluoropropyl)carbamate: Similar structure but without the oxalate group.

Benzyl (2-amino-3,3-difluoropropyl)carbamate hydrochloride: Contains a hydrochloride group instead of oxalate.

Uniqueness

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is unique due to the presence of the oxalate group, which can influence its solubility and reactivity. This makes it particularly useful in specific chemical syntheses and applications where these properties are advantageous.

Actividad Biológica

Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzyl group, an amino group, and a carbamate moiety, along with two fluorine atoms on a propyl chain. The presence of the oxalate salt enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the fluorine atoms may enhance the compound's stability and reactivity. The carbamate group can undergo hydrolysis, releasing active intermediates that may modulate cellular pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes like inflammation and cell signaling.

- Antimicrobial Properties : Preliminary investigations have shown that it may possess antimicrobial activity against certain bacterial strains.

- Pharmacological Potential : Its structure suggests potential applications as a pharmaceutical intermediate in drug development.

Enzyme Inhibition Studies

A study published in Chemical Reviews highlighted the role of fluorinated compounds in enhancing enzyme inhibition. This compound was tested for its inhibitory effects on various enzymes, showing promising results in modulating enzymatic activity relevant to inflammatory diseases .

Antimicrobial Activity

In a recent study examining the antimicrobial properties of carbamate derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that the compound could be developed further as an antimicrobial agent .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzyl (2-amino-3,3-difluoropropyl)carbamate | Contains an amino group and carbamate | Enzyme inhibition, potential antimicrobial |

| Benzyl (2-amino-3-fluoropropyl)carbamate | Lacks one fluorine atom | Lower enzyme inhibition |

| Benzyl (2-amino-3-chloropropyl)carbamate | Contains chlorine instead of fluorine | Varying biological activity |

Propiedades

IUPAC Name |

benzyl N-(2-amino-3,3-difluoropropyl)carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2.C2H2O4/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9-10H,6-7,14H2,(H,15,16);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUPVXLGUVZGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.